![molecular formula C20H23N3O5S B2685260 N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941983-73-9](/img/structure/B2685260.png)
N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Remote Sulfonylation of Aminoquinolines
The study by Xia et al. (2016) highlights the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position. This process generates environmentally benign byproducts and utilizes stable sodium sulfinates as sulfide sources. The method offers an environmentally friendly approach to synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with moderate to high yields, showcasing the compound's potential in green chemistry applications Xia et al., 2016.
Glycine-Site NMDA and AMPA Antagonists
Research by Hays et al. (1993) presents N-phenylsulfonyl and N-methylsulfonyl derivatives of 6,7-dichloro-3,4-dihyro-3-oxo-2-quinoxalinecarboxamide as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. This study contributes to the understanding of these compounds' roles in neurological processes and their potential as therapeutic agents Hays et al., 1993.
Diuretic Properties and Hypertension Remedy
Shishkina et al. (2018) explore the strong diuretic properties of 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, C19H16N2O4. This compound is identified as a potential new remedy for hypertension, with its polymorphic modifications offering insights into its physical and chemical properties Shishkina et al., 2018.
Antimicrobial Activity of Quinoxaline Derivatives
The study by Mohsen et al. (2014) focuses on the synthesis and biological evaluation of quinoxaline derivatives bearing the amide moiety for antimicrobial activity. This research emphasizes the compound's potential in developing new antimicrobial agents, showing significant activity against specific Candida strains Mohsen et al., 2014.
PI3K Inhibitors and Anticancer Agents
Shao et al. (2014) discuss the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. This study provides insights into the design and synthesis of novel structures based on bioisostere, offering a promising avenue for cancer therapy Shao et al., 2014.
Mecanismo De Acción
Target of Action
The primary target of N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes .
Mode of Action
N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent, suggesting that the compound may bind to the enzyme in a manner that is either irreversible or slowly reversible .
Biochemical Pathways
By inhibiting FAAH, N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide affects the endocannabinoid system . This system includes endogenous ligands such as anandamide and 2-arachidonoylglycerol, which regulate the release of neurotransmitters . The inhibition of FAAH leads to an increase in the levels of these endocannabinoids, thereby enhancing their effects .
Pharmacokinetics
The compound’s molecular weight of 2703263 suggests that it may have favorable absorption and distribution properties
Result of Action
The inhibition of FAAH by N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide results in increased levels of endocannabinoids . This can lead to various molecular and cellular effects, including analgesic, anti-inflammatory, and neuroprotective effects . These effects are due to the role of endocannabinoids in modulating the release of neurotransmitters .
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-7-3-5-14(11-17)13-21-19(24)20(25)22-16-9-8-15-6-4-10-23(18(15)12-16)29(2,26)27/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOOAOWZHVBSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.